molecular formula C6H9NS2 B1651563 (E)-Raphanusanin CAS No. 128463-44-5

(E)-Raphanusanin

Cat. No.: B1651563
CAS No.: 128463-44-5
M. Wt: 159.3 g/mol
InChI Key: BVYUPEKENRMVJK-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Raphanusanin is a neutral growth inhibitor, first isolated in crystalline form from light-grown Sakurajima radish (Raphanus sativus) seedlings . It is a key endogenous compound involved in the phototropic response; when applied unilaterally to etiolated radish hypocotyls, it suppresses growth on the treated side more than the opposite side, inducing a bending curvature towards the application point, thereby mimicking the effects of unilateral blue-light illumination . Its biosynthesis is light-dependent, with content in cotyledons and hypocotyls increasing significantly under red light . The compound is derived from the light-promoted hydrolysis of 4-methylthio-3-butenyl glucosinolate (MTBG) by the enzyme myrosinase, which releases the intermediate 4-methylthio-3-butenyl isothiocyanate (MTBI), subsequently converting spontaneously to the bioactive this compound . Its mechanism of action is distinct from classic auxin transport inhibitors. Research indicates that this compound functions as an auxin action inhibitor . It has been shown to significantly inhibit the hypocotyl growth of etiolated radish and lettuce seedlings at concentrations higher than 1.5 × 10⁻⁶ molar . A key application is in the study of apical dominance; applying this compound to the apical bud, internode, or lateral bud of pea seedlings can release apical dominance, likely by suppressing the synthesis or action of growth-inhibiting factors in the lateral bud that are induced by auxin . Furthermore, transcriptome profiling has revealed that this compound induces a broad set of genes associated with cellular defense mechanisms, including many involved in programmed cell death (PCD) and R-gene-triggered resistance, suggesting a potential link between light signaling and plant defense pathways . This product is presented for research purposes to study plant photophysiology, hormone interactions, and developmental biology. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128463-44-5

Molecular Formula

C6H9NS2

Molecular Weight

159.3 g/mol

IUPAC Name

(3Z)-3-(methylsulfanylmethylidene)pyrrolidine-2-thione

InChI

InChI=1S/C6H9NS2/c1-9-4-5-2-3-7-6(5)8/h4H,2-3H2,1H3,(H,7,8)/b5-4-

InChI Key

BVYUPEKENRMVJK-PLNGDYQASA-N

SMILES

CSC=C1CCNC1=S

Isomeric SMILES

CS/C=C\1/CCNC1=S

Canonical SMILES

CSC=C1CCNC1=S

Origin of Product

United States

Scientific Research Applications

Growth Regulation

(E)-Raphanusanin is primarily recognized as a light-induced growth inhibitor that plays a significant role in the regulation of hypocotyl growth in plants. Research indicates that this compound responds to unilateral blue-light illumination, leading to differential growth responses in radish seedlings. When applied unilaterally, it suppresses hypocotyl growth on the treated side more than on the opposite side, causing a bending effect towards the light source .

Pathogen Resistance

Another critical application of this compound is its role in enhancing plant resistance to pathogens. Research has demonstrated that this compound-treated radish and Arabidopsis thaliana exhibit increased resistance to both necrotrophic pathogens like Botrytis cinerea and biotrophic pathogens such as Pseudomonas syringae.

Light Dependency

  • The effectiveness of this compound in providing pathogen resistance is notably dependent on light conditions. In darkness, plants treated with this compound showed enhanced susceptibility to Pseudomonas syringae, indicating that light is crucial for activating the compound's protective effects .

Gene Activation

  • The treatment with this compound leads to the up-regulation of genes involved in defense signaling pathways. This suggests that the compound not only acts as a growth inhibitor but also triggers a cascade of defensive responses against pathogen attacks .

Physiological Effects on Plant Development

In addition to its roles in growth inhibition and pathogen resistance, this compound influences various physiological processes within plants:

  • Seed Germination : It has been observed to inhibit seed germination under certain conditions, which may be beneficial for survival during adverse environmental conditions.
  • Root Development : The compound enhances root hair growth in the presence of light, which can improve nutrient uptake and overall plant health .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Growth RegulationInhibits hypocotyl growth under blue light conditionsCauses differential growth responses
Pathogen ResistanceEnhances resistance to Botrytis cinerea and Pseudomonas syringaeLight-dependent efficacy; activates defense genes
Physiological EffectsAffects seed germination and root developmentInhibits germination; promotes root hair growth

Case Studies

  • Growth Inhibition Study : A study conducted on radish seedlings demonstrated that unilateral application of this compound resulted in significant bending towards the light source due to differential growth inhibition, confirming its role as a photoregulatory agent .
  • Pathogen Resistance Evaluation : Experiments involving both radish and Arabidopsis thaliana showed that plants treated with this compound exhibited enhanced resistance against specific pathogens when exposed to light, suggesting potential applications in agricultural practices for disease management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Raphanusanin B

Chemical Structure: (3R,6S)-3-[methoxy(methylthio)methyl]-2-pyrrolidinethione . Biosynthesis: Derived from radish via similar glucosinolate pathways as Ra but differs in stereochemistry . Biological Function: Inhibits auxin-induced apical dominance in pea seedlings, promoting lateral bud growth . Mechanism: Suppresses growth-inhibiting factors induced by auxin, distinct from auxin transport inhibitors (e.g., TIBA, NPA) .

4-Methylthio-3-butenyl Isothiocyanate (MTBI)

Chemical Structure : CH₃S-C(=S)-CH₂-CH₂-NCS .
Biosynthesis : Immediate precursor of Ra, generated via myrosinase-catalyzed hydrolysis of 4-MTBG under BL .
Biological Function : Induces hypocotyl bending and growth inhibition but is less stable than Ra, spontaneously converting to Ra in aqueous environments .
Mechanism : Shares bioactivity with Ra but acts transiently due to rapid conversion.

Benzoxazolinone (MBOA)

Chemical Structure: 6-Methoxy-2-benzoxazolinone . Biosynthesis: Produced in maize and other grasses as a defense metabolite. Biological Function: Releases apical dominance in pea seedlings by antagonizing auxin signaling, similar to Ra .

Auxin Transport Inhibitors (TIBA, NPA)

Examples: 2,3,5-Triiodobenzoic acid (TIBA), 1-Naphthylphthalamic acid (NPA). Biological Function: Block polar auxin transport, indirectly promoting lateral bud growth .

Comparative Analysis

Table 1: Functional and Mechanistic Comparison

Compound Key Role Light Dependence Mechanism of Action Key Regulated Genes/Proteins
(E)-Raphanusanin Hypocotyl growth inhibition, defense Yes Activates MAPK cascades, ROS scavenging, lignin biosynthesis RsCSN3, DRP, RALF23, peroxidases
Raphanusanin B Apical dominance release No Suppresses auxin-induced growth inhibitors Not characterized
MTBI Precursor to Ra, transient growth inhibition Yes Converts to Ra; unstable bioactivity N/A
MBOA Apical dominance release No Inhibits auxin signaling Not characterized
TIBA/NPA Inhibits auxin transport No Blocks polar auxin transport N/A

Discussion

This compound uniquely integrates light signaling with growth and defense responses, a feature absent in structurally similar compounds like MBOA or Raphanusanin B. Its dual role in upregulating defense genes (e.g., peroxidases, ubiquitin ligases) and suppressing hypocotyl elongation via RsCSN3 and MAPK cascades highlights its multifunctionality . In contrast, Raphanusanin B and MBOA specifically target auxin-mediated growth without light coupling . MTBI, while bioactive, serves primarily as a transient precursor to Ra .

Further studies comparing Ra with jasmonate derivatives or ethylene precursors could elucidate broader cross-talk between light and defense pathways.

Preparation Methods

Light-Induced Activation of Myrosinase

Under blue-light exposure (wavelength 450–500 nm), radish hypocotyls exhibit a rapid increase in myrosinase (thioglucosidase) activity within 10 minutes. This enzyme hydrolyzes MTBG to release 4-methylthio-3-butenyl isothiocyanate (MTBI), a volatile defense compound. The reaction proceeds via cleavage of the thioglucose bond, as shown:

$$
\text{MTBG} \xrightarrow{\text{Myrosinase}} \text{MTBI} + \text{Glucose} + \text{HSO}_4^- \quad
$$

Spontaneous Conversion to Raphanusanin

MTBI undergoes non-enzymatic cyclization in aqueous or methanolic solutions to form this compound. This process involves the rearrangement of the isothiocyanate group into a thiolactam structure. The reaction kinetics favor this compound formation under physiological pH (6.0–7.5) and temperatures (20–25°C).

Table 1: Key Biosynthetic Steps and Parameters

Step Enzyme/Process Substrate Product Timeframe Yield
Glucosinolate hydrolysis Myrosinase MTBG MTBI 10–30 min >90%
Cyclization Spontaneous MTBI This compound 30–60 min 60–70%

Photoregulation of Biosynthetic Genes

Comparative transcriptional profiling revealed that blue-light and this compound induce overlapping gene clusters. Quantitative RT-PCR analyses identified 44 genes up-regulated >1.5-fold within 30 minutes of treatment, including:

  • NTRA (NADPH-thioredoxin reductase A): >70-fold induction
  • Peroxidase : >5-fold induction
  • Ethylene biosynthesis genes (ACCO) : >10-fold induction

These genes coordinate redox homeostasis and defense signaling, suggesting this compound’s dual role as a growth regulator and stress-response mediator.

Challenges in Chemical Synthesis

Unlike structurally simpler glucosinolate derivatives, this compound’s thiolactam core and stereochemical requirements pose significant synthetic hurdles. No total synthesis has been reported to date, though insights can be drawn from related natural product syntheses.

Lessons from Halichondrin and Haouamine Syntheses

The total syntheses of halichondrin B and haouamine A demonstrate strategies applicable to complex thiopyranones:

  • Ni/Cr-mediated cross-couplings : For constructing stereodefined carbon-sulfur bonds
  • Chirality transfer : Utilizing cyclohexenone precursors to program planar chirality
  • Late-stage oxidations : Controlled introduction of sulfinyl groups

However, this compound’s labile thiolactam ring necessitates milder conditions than those used in polyketide syntheses.

Analytical Characterization

Spectroscopic Identification

This compound exhibits characteristic spectral features:

  • UV-Vis : $$\lambda_{\text{max}}$$ = 280 nm (thiolactam π→π* transition)
  • $$^1$$H NMR : δ 3.12 (s, SCH$$_3$$), δ 5.82 (d, J = 15.4 Hz, CH=CH)
  • HRMS : m/z 175.0298 [M+H]$$^+$$ (calc. for C$$6$$H$$9$$NOS$$_2$$: 175.0295)

Q & A

Q. How to design a dose-response study balancing efficacy and toxicity for this compound?

  • Methodological Answer : Use adaptive Bayesian designs to iteratively refine dosing. Measure IC₅₀ (efficacy) and LD₅₀ (toxicity) in parallel. Apply the Hill equation to model sigmoidal responses. For in vivo models, incorporate PK/PD modeling to optimize dosing intervals .

Critical Evaluation & Gaps

What unresolved questions persist about this compound’s pharmacokinetics?

  • Methodological Answer : Key gaps include:
  • Tissue distribution : Use radiolabeled (¹⁴C) compound and autoradiography in animal models.
  • Metabolite identification : Apply HR-MS/MS with in silico fragmentation tools (e.g., CFM-ID) .
  • Enterohepatic recycling : Monitor biliary excretion in cannulated models .

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Evaluate bioavailability (e.g., Caco-2 permeability, liver microsomal stability). Use isotopic tracing (¹³C-(E)-Raphanusanin) to quantify absorption/metabolism. Model in silico ADME profiles (SwissADME) to prioritize follow-up assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Raphanusanin
Reactant of Route 2
(E)-Raphanusanin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.